![molecular formula C8H8N2O2 B190160 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 148890-63-5](/img/structure/B190160.png)
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that features an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2-amino-5-nitrophenol with various reagents. One common method includes the use of α-phenylglyoxylic acid and o-aminophenol under catalytic conditions . The reaction is often carried out in the presence of ammonium niobium oxalate (ANO) as a catalyst and polyethylene glycol (PEG-400) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and sustainable methods, such as solventless synthesis and the use of bio-based reactants, is gaining traction in the field .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly involving the amino group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazinones and amine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits antimicrobial properties. A study showed that derivatives of this compound inhibited the aggregation of platelets induced by adenosine diphosphate (ADP), suggesting potential cardiovascular applications .
Anti-inflammatory Properties:
The compound may also possess anti-inflammatory effects, acting through the inhibition of specific enzymes involved in inflammatory pathways. This mechanism is still under investigation but shows promise for therapeutic development in inflammatory diseases.
Anticancer Potential:
Benzoxazine derivatives, including this compound, have been explored for their antiproliferative activities against various cancer cell lines. Preliminary structure-activity relationship studies indicate that modifications to the benzoxazine scaffold can enhance anticancer efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: A precursor in the synthesis of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one.
2-Hydroxy-4-nitroaniline: Another related compound with similar structural features.
3-Hydroxy-4-aminonitrobenzene: Shares similar functional groups and reactivity.
Uniqueness
This compound is unique due to its fused oxazine and benzene rings, which confer distinct chemical and biological properties.
Biological Activity
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
This compound features a fused oxazine ring with an amino group at the 5-position. This structural motif is significant as it influences the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of derivatives of this compound. For instance, a study indicated that certain substituted oxazines exhibited significant antibacterial activity against various strains of bacteria. The inhibition zones for these compounds ranged from 14 to 19 mm against Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .
Table 1: Antibacterial Activity of Substituted Oxazines
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
3h | 14-19 | Staphylococcus aureus |
3d | - | Escherichia coli |
3k | - | Klebsiella pneumoniae |
2. Antioxidant Activity
The antioxidant capacity of this compound derivatives has also been investigated. One study reported that a compound with methoxy and methyl substituents demonstrated high antioxidant activity with an IC50 value of 53.33 μg/ml. This suggests that modifications to the molecular structure can enhance its radical scavenging ability .
Table 2: Antioxidant Activity (IC50 Values)
Compound | IC50 (μg/ml) |
---|---|
3d | 53.33 |
3h | - |
3. Anticancer Activity
Preliminary investigations into the anticancer potential of this compound derivatives have shown promising results. A study evaluated the cytotoxic effects on various cancer cell lines (HeLa and U87) and found that several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values ranged from several dozen to several hundred micromolar concentrations, indicating potential for further development as anticancer agents .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
10a | HeLa | 97.3 |
10f | U87 | 205.7 |
Case Studies
Case Study: Synthesis and Evaluation of Antimicrobial Activity
A research team synthesized various derivatives of benzo[b][1,4]oxazin-3(4H)-one and evaluated their antimicrobial activities against specific pathogens. The study highlighted the importance of substituent effects on biological activity, demonstrating that electron-withdrawing groups generally enhanced antibacterial efficacy.
Case Study: Antioxidant Mechanisms
Another study focused on the mechanisms underlying the antioxidant properties of these compounds, suggesting that they may act through multiple pathways including free radical scavenging and metal ion chelation.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one, and what analytical techniques are critical for confirming its structure?
- Answer : The synthesis typically involves cyclization reactions of precursor amines or Schiff base intermediates. For example, derivatives of benzoxazinones are synthesized via Vilsmeier–Haack reactions or Mannich base formations under controlled conditions . Key analytical techniques include:
- NMR spectroscopy : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm and NH groups at δ 4.5–5.0 ppm) .
- Mass spectrometry : For molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or ring conformation, as demonstrated for related 6-chloro derivatives .
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require rigorous purification to remove residual solvents .
- Temperature : Elevated temperatures (80–100°C) accelerate ring closure but risk side reactions like oxidation; reflux conditions are often optimal .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in electrophilic substitutions but may complicate post-reaction purification .
Q. What spectroscopic benchmarks are available to distinguish this compound from its structural analogs?
- Answer : Key spectral markers include:
- IR : A strong carbonyl stretch at ~1680–1700 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
- ¹H NMR : Distinct coupling patterns for the oxazine ring protons (e.g., ABX systems in fused rings) and amino proton exchangeability in D₂O .
- ¹³C NMR : The carbonyl carbon resonates at ~165–170 ppm, while aromatic carbons appear at 110–130 ppm .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Answer :
- Comparative studies : Replicate synthesis under standardized conditions (solvent, temperature) to isolate solvent- or pH-dependent shifts .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-validate experimental data .
- High-field NMR : Employ 500+ MHz instruments to resolve overlapping signals in complex derivatives .
Q. What strategies are effective for enhancing the regioselectivity in electrophilic substitution reactions on the benzoxazine ring?
- Answer :
- Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) at specific positions to direct nitration or halogenation .
- Protection/deprotection : Temporarily block reactive sites (e.g., amino groups via acetylation) to favor substitutions at desired positions .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions, as seen in bromophenyl-substituted analogs .
Q. How can in silico methods be integrated with experimental data to predict the bioactivity of novel this compound analogs?
- Answer :
- Molecular docking : Screen analogs against target proteins (e.g., fungal CYP51 for antifungals) to prioritize synthesis .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related compounds .
- MD simulations : Assess binding stability of active derivatives (e.g., 6-chloro analogs) in aqueous environments .
Q. Data Contradiction and Experimental Design
Q. What experimental approaches resolve contradictions in reported biological activities of benzoxazinone derivatives?
- Answer :
- Dose-response assays : Standardize testing concentrations (e.g., 1–100 μM) to eliminate variability from cytotoxicity thresholds .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., antifungal potency correlating with electron-withdrawing substituents) .
- Control experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
Q. How should researchers design experiments to optimize the solubility and bioavailability of this compound?
- Answer :
- Salt formation : Synthesize hydrochloride or sulfate salts to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amino) to improve membrane permeability .
- LogP optimization : Use fragment-based design to balance lipophilicity (target LogP 2–3) for oral bioavailability .
Properties
IUPAC Name |
5-amino-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGYWLOHPYNWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444949 | |
Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148890-63-5 | |
Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.